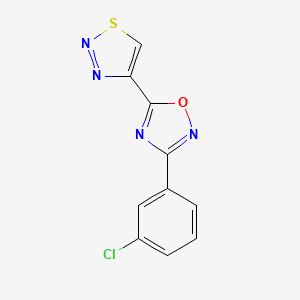
3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole, also known as CPTO, is a heterocyclic compound that has gained attention due to its potential applications in various fields of scientific research. CPTO is a member of the oxadiazole family, which is known for its diverse biological and pharmacological activities.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has also been studied for its potential use as an antifungal and antibacterial agent.
In material science, 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes and liquid crystals. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole-based materials have also been studied for their potential use in organic electronics and photovoltaic devices.
In agriculture, 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been investigated for its potential use as a plant growth regulator. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been found to enhance the growth and yield of various crops, including rice, wheat, and soybean.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been found to induce apoptosis by activating caspase-3 and caspase-9. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has also been found to inhibit cell proliferation by arresting the cell cycle at the G1 phase.
In bacteria and fungi, 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been found to disrupt cell membrane integrity and inhibit cell growth. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been found to exhibit potent activity against cancer cells and various pathogens, while showing low toxicity to normal cells.
However, one of the limitations of using 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole in lab experiments is its limited solubility in water. This can make it difficult to prepare 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole solutions for in vitro and in vivo experiments. Another limitation is the lack of information on the long-term toxicity and pharmacokinetics of 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole.
Direcciones Futuras
There are several future directions for the research on 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole. One direction is to investigate the potential use of 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to explore the use of 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole-based materials in various applications, such as organic electronics and photovoltaic devices. Further research is also needed to elucidate the mechanism of action of 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole involves the reaction of 3-chlorobenzoic acid with thiosemicarbazide to form 3-(3-chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid. The latter compound is then converted to 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole by reaction with phosphoryl chloride and triethylamine. The overall synthesis method is efficient and yields high purity 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4OS/c11-7-3-1-2-6(4-7)9-12-10(16-14-9)8-5-17-15-13-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMLHJYELGYUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2554469.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2554470.png)
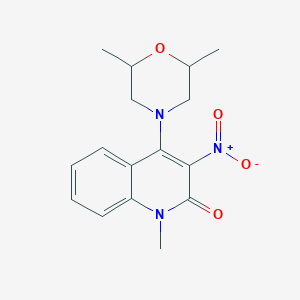

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2554478.png)
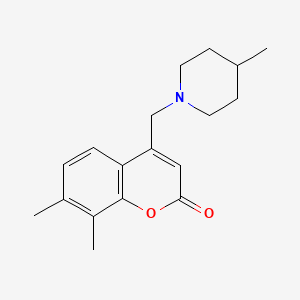
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)
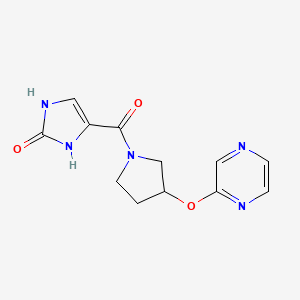
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)pyrazin-2(1H)-one](/img/structure/B2554483.png)
![2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2554484.png)
![1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide](/img/structure/B2554486.png)
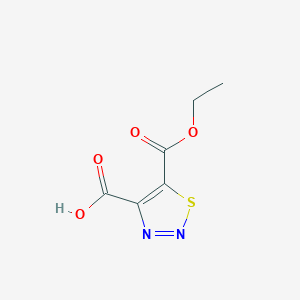
![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2554489.png)
![methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2554490.png)